molecular formula C24H38O4 B1242712 3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid

3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid

Cat. No. B1242712
M. Wt: 390.6 g/mol
InChI Key: DXOCDBGWDZAYRQ-KRYSTCSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxy-7-oxo-5alpha-cholan-24-oic acid is a bile acid.

Scientific Research Applications

Hydrogen-Bonded Aggregations

3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid is involved in forming various supramolecular architectures. These structures are characterized by networks of cooperative O-H...O hydrogen bonds, which form different packing motifs often supported by weaker C-H...O interactions. This aspect is crucial in understanding the crystal structures of oxo-cholic acids, as observed in six different crystals of oxo-CA, including variants like 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid (Bertolasi et al., 2005).

Biotransformation in Liver Microsomes

This compound is a subject of research in the field of hepatic microsomal biotransformation. In one study, it was found to be a major metabolite formed during the biotransformation of lithocholic acid by human liver microsomes, indicating its potential role in hepatic detoxification and elimination processes (Deo & Bandiera, 2009).

Role in Bile Acid Excretion and Metabolism

In a study focusing on bile acid excretion in cholestasis, 3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid was identified as one of the bile acids not previously described in human urine and plasma. This finding indicates its role in bile acid metabolism and its potential presence in pathological conditions like cholestasis (Summerfield, Billing, & Shackleton, 1976).

Synthesis and Chemical Properties

The compound has been synthesized and studied for its chemical properties. For instance, the synthesis of coenzyme A esters of this acid for the study of beta-oxidation in bile acid biosynthesis shows its significance in understanding the chemical pathways in bile acid metabolism (Kurosawa et al., 2001).

properties

Product Name

3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,22+,23+,24-/m1/s1

InChI Key

DXOCDBGWDZAYRQ-KRYSTCSFSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 2
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 3
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 4
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 5
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 6
3beta-Hydroxy-7-oxo-5alpha-cholan-24-oic Acid

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